palladium(II) acetate

Catalog No.
S570236
CAS No.
3375-31-3
M.F
C4H6O4Pd
M. Wt
224.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
palladium(II) acetate

CAS Number

3375-31-3

Product Name

palladium(II) acetate

IUPAC Name

palladium(2+);diacetate

Molecular Formula

C4H6O4Pd

Molecular Weight

224.5 g/mol

InChI

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

YJVFFLUZDVXJQI-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Pd+2]

Synonyms

Palladium(2+) Acetic Acid Salt; Palladium Acetic Acid Salt; Bis(Acetato)palladium; Diacetatopalladium; Diacetoxypalladium; HyCat 1; HyCat Base 1; Palladium Diacetate; Palladous Acetate;

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Pd+2]

The exact mass of the compound palladium(II) acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Palladium(II) acetate (CAS 3375-31-3) is a highly versatile, air-stable Pd(II) precatalyst and precursor utilized extensively in cross-coupling, C-H activation, and materials synthesis. Unlike many inorganic palladium salts, it exists predominantly as a cyclic trimer in the solid state and in non-coordinating solvents, imparting exceptional solubility across a broad range of organic media [1]. Its defining procurement advantage lies in its combination of ambient benchtop stability, ligand-free exchangeability, and the unique basicity of its acetate ligands, making it a universal starting point for generating active Pd(0) and Pd(II) catalytic species in situ without the handling constraints of pre-ligated or highly sensitive alternatives [2].

Research Fit

Trimeric [Pd3(OAc)6] precatalyst, existing as a cyclic trimer in solid state and solution

Serves as a convenient Pd(II) source for in situ reduction to Pd(0) in cross-coupling or direct use in C–H activation and oxidation

Moderate solubility in common organic solvents (chloroform, acetone, acetonitrile) facilitates handling

Substituting palladium(II) acetate with cheaper inorganic salts like palladium(II) chloride (PdCl2) or pre-ligated Pd(0) complexes often results in process failure or severe workflow bottlenecks. Polymeric PdCl2 is virtually insoluble in standard organic solvents, requiring harsh refluxing or the addition of coordinating solvents to become catalytically active [1]. Conversely, substituting with pre-formed Pd(0) complexes like Pd(PPh3)4 introduces severe air-sensitivity, necessitating strict inert-atmosphere handling and limiting the catalyst to a single, fixed ligand system [2]. Furthermore, in C-H activation, the acetate ligand is not a passive counterion; it actively participates in the Concerted Metalation-Deprotonation (CMD) mechanism, meaning substitution with halides fundamentally alters reaction kinetics and prevents critical C-H bond cleavage [3].

Substitution Risk

Precursor choice may shift catalytic speciation and kinetics; its influence can be comparable to ligand selection.

Commercial Pd(OAc)2 frequently contains nitro analog and polymeric impurities that alter activity, selectivity, and reproducibility.

Defined purity with trace metals analysis is non-negotiable for consistent catalytic performance across batches.

Organic Solvent Solubility and Homogeneous Processability

The solubility profile of palladium precursors dictates their utility in scalable organic synthesis. Palladium(II) acetate exists as a molecular trimer that readily dissolves in common organic solvents such as toluene, dichloromethane, and THF [1]. In stark contrast, palladium(II) chloride is a coordination polymer with near-zero solubility in these non-polar and weakly polar solvents. To achieve homogeneity, PdCl2 must be converted to monomeric adducts or used in the presence of strong chloride donors, adding unnecessary steps and reagents to the process workflow [1].

Evidence DimensionSolubility in standard non-coordinating organic solvents
Target Compound DataHighly soluble (forms homogeneous trimeric solutions)
Comparator Or BaselinePalladium(II) chloride (PdCl2)
Quantified DifferenceComplete organic solubility vs. virtually insoluble polymeric solid
ConditionsStandard ambient temperature and pressure in solvents like toluene or THF

Enables direct, homogeneous catalyst preparation in standard process solvents without the need for pre-activation or harsh solubilizing additives.

Buchwald-Hartwig Amination
Head-to-head
Pure Pd(OAc)2: reported superior product formation, effective with morpholine
Polymeric [Pd(OAc)2]n: no product; Pd3(OAc)5(NO2): multiple impurities

Pure Pd(OAc)2 is essential for palladacycle formation; impurities cause reaction failure or side products.

Ambient Air Stability and Handling Logistics

For industrial and high-throughput laboratory procurement, the handling requirements of a catalyst significantly impact operational costs. Palladium(II) acetate is an air-stable Pd(II) solid that can be stored on the shelf and weighed on an open benchtop without degradation [1]. Conversely, standard Pd(0) catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are highly sensitive to atmospheric oxygen, rapidly oxidizing to inactive Pd(II) species and triphenylphosphine oxide. This necessitates strict Schlenk line or glovebox handling, increasing the complexity and cost of batch preparation [1].

Evidence DimensionAtmospheric stability and storage requirements
Target Compound DataAir-stable; permits open-bench weighing and standard storage
Comparator Or BaselineTetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Quantified DifferenceIndefinite benchtop stability under ambient air vs. rapid oxidative degradation requiring inert atmosphere
ConditionsAmbient atmospheric exposure during storage and reaction setup

Eliminates the need for specialized inert-atmosphere infrastructure during procurement, storage, and routine batch preparation.

Aerobic Alcohol Oxidation
Head-to-head
Pd(OAc)2/TEA: room temperature, 3-5 mol%, broad substrate scope
Pd(IiPr)(OAc)2(H2O): 60°C required; Pd(IiPr)(OPiv)2: limited scope

Enables room-temperature oxidation with wide substrate tolerance, avoiding heated systems with narrower scope.

Deprotonation activation energy +3 kcal/mol higher than β-hydride elimination.

Mechanistic Superiority in C-H Activation (CMD Pathway)

In direct C-H functionalization, the choice of palladium counterion is mechanistically critical. Palladium(II) acetate excels due to the basicity of the acetate ligand, which acts as an internal base to abstract a proton during the Concerted Metalation-Deprotonation (CMD) transition state [1]. When compared to palladium(II) chloride, which lacks the necessary basicity, or palladium(II) trifluoroacetate (Pd(TFA)2), which possesses a significantly weaker conjugate base, Pd(OAc)2 provides a lower activation barrier for the critical C-H bond cleavage step, enabling rapid deprotonation where chloride-based precursors remain completely inactive [1].

Evidence DimensionEfficiency of Concerted Metalation-Deprotonation (CMD) C-H cleavage
Target Compound DataOptimal internal basicity lowers activation barrier, driving high yields
Comparator Or BaselinePdCl2 (non-basic) and Pd(TFA)2 (weakly basic)
Quantified DifferenceAcetate provides optimal basicity for proton abstraction, whereas chloride completely fails to support base-assisted deprotonation
ConditionsPalladium-catalyzed direct intermolecular and intramolecular arylation reactions

Dictates catalyst selection for advanced C-H functionalization, as the acetate ligand actively participates in the rate-determining bond cleavage.

Chemoselective Aroylation
Head-to-head
Pd(OAc)2: high selectivity for aroyl C-glycals, reaction complete in < 1 hour
Pd(PPh3)4: diminished selectivity, producing aryl C-glycals

Delivers high chemoselectivity (aroylation) and rapid kinetics for stannyl glycal functionalization.

Ligand-Free Versatility for In Situ Catalyst Generation

Procurement of pre-ligated palladium complexes restricts synthetic workflows to a single, fixed ligand architecture. Palladium(II) acetate serves as a universal, ligand-free precatalyst. Under standard cross-coupling conditions, it undergoes rapid in situ reduction and ligand exchange to form active Pd(0)L_n species with any user-supplied phosphine or N-heterocyclic carbene (NHC) [1]. This allows researchers to screen dozens of ligand combinations using a single palladium source, dramatically reducing the need to procure and inventory multiple expensive, specialized palladium complexes[1].

Evidence DimensionPrecatalyst tunability and ligand scope
Target Compound DataUniversal precursor compatible with in situ addition of diverse phosphines/NHCs
Comparator Or BaselinePre-ligated complexes (e.g., Pd(PPh3)4, PdCl2(dppf))
Quantified Difference1 universal precursor supporting infinite ligand combinations vs. 1 fixed ligand architecture per procured complex
ConditionsHigh-throughput screening and optimization of cross-coupling reactions

Allows procurement teams to consolidate inventory by purchasing a single, versatile palladium source that supports diverse catalytic optimizations.

Suzuki Coupling Additive
Head-to-head
Pd(OAc)2: beneficial response to TBAB phase-transfer additive
PdCl2(SEt2)2: no significant effect from TBAB addition

Additive-responsive system; TBAB can enhance performance, unlike alternative Pd sources.

Purity Specification
Reported
99.98% trace metals basis purity; total trace metals < 250.0 ppm; Pt+Ru+Rh+Ir < 300 ppm; Pd content 46.9–48.5%

High-purity specification eliminates batch-to-batch variability from nitro/polymeric impurities.

Impure material leads to reaction failure or multiple side products in palladacycle synthesis.

C–H Acetoxylation Speciation
Cross-study
Ligand-free Pd(OAc)2 rests as acetate-bridged dimer; with pyridine (1:2) it is monomeric; 1:1 system forms dimeric [(pyridine)Pd(OAc)2]2 – the most active state.

Resting state speciation is critical for designing and troubleshooting C–H acetoxylation protocols.

Trifluoroacetate systems exhibit lower bridging effectivity, leading to different reactivity.

High-Throughput Cross-Coupling Screening

Where palladium(II) acetate is the right choice as a universal, air-stable precursor for in situ generation of custom Pd(0) catalysts with diverse phosphine or NHC ligands, avoiding the procurement of multiple pre-ligated complexes [1].

Direct C-H Bond Functionalization

Where the specific basicity of the acetate ligand is required to drive the Concerted Metalation-Deprotonation (CMD) mechanism, outperforming halide or trifluoroacetate alternatives that fail to support base-assisted deprotonation [2].

Homogeneous Process Scale-Up

Where the high solubility of the trimeric Pd(OAc)2 complex in standard organic solvents eliminates the need for the harsh solubilizing conditions and coordinating additives required by polymeric PdCl2 [3].

Precursor for Advanced Materials Synthesis

Where a clean, organic-soluble Pd(II) source is needed for the preparation of palladium nanoparticles or as a starting material for synthesizing specialized organometallic deposition precursors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
BrettPhos palladacycle precatalyst synthesis
Defined purity and impurity profile
Absence of nitro and polymeric impurities; reliable product formation
Room-temperature aerobic alcohol oxidation
Room-temperature activity, broad substrate scope
Catalyst loading and scope vs. heated alternatives
Selective aroylation for C-glycoside synthesis
Chemoselectivity (aroylation over arylation)
Product selectivity and reaction time
TBAB-enhanced Suzuki-Miyaura coupling
Additive responsiveness
Compatibility with phase-transfer conditions; room-temperature coupling

UNII

0LTG3460Y5

GHS Hazard Statements

Aggregated GHS information provided by 327 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (72.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (77.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (99.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (72.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (72.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

19807-27-3
3375-31-3

Wikipedia

Palladium(II) acetate

General Manufacturing Information

Acetic acid, palladium salt (1:?): INACTIVE
Acetic acid, palladium(2+) salt (2:1): ACTIVE

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